molecular formula C19H26O2 B12008137 Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- CAS No. 4223-57-8

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-

Cat. No.: B12008137
CAS No.: 4223-57-8
M. Wt: 286.4 g/mol
InChI Key: UMDCOKNNLDEKJB-UHFFFAOYSA-N
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Description

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- (CAS: 14531-84-1) is a steroidal compound with the molecular formula C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol . Key synonyms include 17β-Hydroxyestr-4,6-dien-3-one and 6-Dehydro-19-nortestosterone. Its structure features conjugated double bonds at positions C4-C5 and C6-C7, along with a 17β-hydroxyl group, which significantly influences its biochemical interactions. Physical properties include a density of 1.16 g/cm³, a boiling point of 453.8°C, and a refractive index of 1.583 .

This compound is identified as a testosterone metabolite formed via cytochrome P-450-mediated dehydrogenation in rat liver microsomes, sharing enzymatic pathways with 6β-hydroxylated steroids . It has also been detected as a metabolite of the aromatase inhibitor androsta-1,4,6-triene-3,17-dione (ATD) in equine and human studies, highlighting its role in steroid metabolism .

Properties

IUPAC Name

17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDCOKNNLDEKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326072
Record name MLS002693945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-57-8
Record name NSC523834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis:: The synthetic route for Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- involves the conversion of androstadienol by 3β-hydroxysteroid dehydrogenase. This intermediate can further transform into more potent pheromones like androstenone, 3α-androstenol, or 3β-androstenol via enzymatic reactions .

Industrial Production:: Industrial production methods for this compound are not widely documented, but it can be synthesized in the laboratory.

Chemical Reactions Analysis

Reduction Reactions

Key Transformations:

  • 17-Ketone Reduction: The parent compound ATD undergoes enzymatic reduction of the C17 ketone to form 17β-hydroxyandrosta-4,6-dien-3-one. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase in hepatic tissues .

  • Δ⁶ Double Bond Reduction: Further reduction of the Δ⁶ double bond yields 17β-hydroxyandrost-4-en-3-one (boldenone), a known anabolic steroid .

Experimental Conditions:

Reaction TypeReagents/EnzymesMajor ProductYield/Detection Method
17-Ketone reduction17β-HSD (liver homogenate)17β-Hydroxyandrosta-4,6-dien-3-oneLC/HRMS , GC/MS
Δ⁶ ReductionNADPH-dependent reductasesBoldenoneGC/MS (TMS derivatives)

Oxidation Reactions

Key Transformations:

  • 17β-Hydroxyl Oxidation: The hydroxyl group at C17 can be oxidized back to a ketone, regenerating androsta-4,6-diene-3,17-dione under aerobic conditions .

  • Aromatic Ring Formation: In vitro studies suggest potential oxidation of the Δ⁴,⁶ diene system to form phenolic structures, though this pathway is less characterized .

Experimental Evidence:

  • Androsta-4,6-diene-3,17-dione was identified as a urinary metabolite in humans and horses, indicating reversible oxidation-reduction at C17 .

Conjugation Reactions

Phase II Metabolism:

  • Sulfation: The C17β hydroxyl group undergoes sulfation via sulfotransferases, producing 17β-hydroxyandrosta-4,6-dien-3-one sulfate, a major urinary metabolite in horses .

  • Glucuronidation: Glucuronide conjugates are detected in human urine, enhancing water solubility for excretion .

Detection in Biological Samples:

Conjugate TypeDetection MethodSpeciesDetection Window
SulfateLC/HRMSEquineUp to 77 hours
GlucuronideGC/MS (post-hydrolysis)Human24–48 hours

Stability and Degradation

Thermal Degradation:

  • Heating at 60°C in organic solvents (e.g., tetrahydrofuran) leads to partial decomposition, forming unidentified polar byproducts .
    Photolytic Sensitivity:

  • Exposure to UV light induces isomerization of the Δ⁴,⁶ diene system, though specific products remain uncharacterized .

Synthetic Modifications

Laboratory-Scale Reactions:

  • Esterification: Reaction with methyl chloroformate under basic conditions yields methyl 17β-hydroxyandrosta-4,6-dien-3-one carboxylate, a precursor for synthetic analogs .

  • Wittig Reactions: Used to introduce substituents at C17, though limited data exist for this specific compound .

Reaction Table:

ReactionConditionsProductReference
EsterificationMethyl chloroformate, K₂CO₃, DMFMethyl carboxylate derivative
Olefin reductionH₂/Pd-C, ethanol17β-Hydroxyandrost-4-en-3-one

Analytical Characterization

Spectroscopic Data:

  • NMR: ¹H NMR (CDCl₃) signals include δ 5.72 (s, H-4), δ 5.54 (m, H-6), and δ 3.68 (t, H-17β) .

  • Mass Spec: ESI-MS m/z 285.2 [M+H]⁺; HRMS confirms molecular formula C₁₉H₂₆O₂ .

Scientific Research Applications

Chemistry::

    Pheromone Research: Androsta-4,6-dien-3-one plays a role in human scent communication and attraction.

    Steroid Chemistry: It contributes to our understanding of steroid metabolism.

Biology and Medicine::

    Neurosteroids: Investigating its effects on mood and behavior.

    Endocrinology: Studying its interactions with hormone receptors.

Industry::

    Fragrance Industry: Androsta-4,6-dien-3-one is used in male fragrances due to its purported sexual attraction-enhancing properties.

Mechanism of Action

The exact mechanism by which Androsta-4,6-dien-3-one exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Androsta-4,6-dien-3,17-dione (M2)

  • Structure : Differs by the absence of the 17β-hydroxyl group and the presence of a 17-keto group.
  • Activity : Identified as a metabolite of ATD in horses, M2 exhibits reduced androgenic activity compared to hydroxylated derivatives. The 17-keto group diminishes binding affinity to androgen receptors but enhances metabolic stability .
  • Key Difference : The 17β-hydroxyl group in the target compound may confer improved solubility and enzyme interaction (e.g., aromatase inhibition) compared to M2 .

Boldenone (17β-Hydroxyandrosta-1,4-dien-3-one)

  • Structure : Contains a 1,4-diene system instead of 4,6-diene.
  • Activity : A potent anabolic agent used in veterinary medicine. The 1,4-diene structure enhances binding to androgen receptors, whereas the 4,6-diene in the target compound may favor aromatase inhibition .
  • Metabolism: Boldenone is metabolized to androsta-1,4-dien-3,17-dione, whereas the target compound is a metabolite of ATD, indicating divergent metabolic pathways .

Formestane (4-Hydroxy-4-androstene-3,17-dione)

  • Structure : Aromatase inhibitor with a 4-hydroxyl group and 3,17-dione moieties.
  • Activity : Formestane inhibits aromatase with 74.2% efficacy in vitro. The target compound’s 4,6-diene system and 17β-hydroxyl group may offer comparable or enhanced inhibitory activity, though direct data are lacking .

17α-Hydroxy-17β-methylandrosta-4,6-dien-3-one

  • Structure : Methyl substitution at C17α distinguishes it from the target compound.
  • Activity : A metabolite of methyltestosterone, this compound retains androgenic activity due to the 17α-methyl group, which delays hepatic degradation. The target compound lacks this methyl group, suggesting faster metabolic clearance .

Structural and Functional Analysis

Table 1: Structural and Functional Comparison

Compound Double Bonds 17-Substituent Key Activity Metabolic Pathway
Target Compound 4,6-diene 17β-OH Aromatase inhibition (potential) Cytochrome P-450 dehydrogenation
Androsta-4,6-dien-3,17-dione (M2) 4,6-diene 17-keto Intermediate metabolite Reduction/oxidation
Boldenone 1,4-diene 17β-OH Anabolic agent 1,4-diene reduction
Formestane 4-ene 17-keto, 4-OH Aromatase inhibitor Hydroxylation

Key Findings :

Double Bond Position: 4,6-Diene systems (target compound, M2) are associated with aromatase interaction and metabolic stability, whereas 1,4-dienes (boldenone) favor androgen receptor binding .

17-Substituent :

  • 17β-hydroxyl groups enhance solubility and enzyme interactions, while 17-keto groups reduce receptor binding but improve metabolic half-life .

Stereochemistry: The 17β configuration in the target compound increases thermodynamic stability compared to 17α isomers, as noted in studies on dammarane triterpenoids .

Biological Activity

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-, commonly referred to as 17β-hydroxyandrosta-4,6-diene-3-one, is a steroid compound that exhibits significant biological activity, particularly in the context of hormonal regulation and cancer treatment. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H26O2\text{C}_{19}\text{H}_{26}\text{O}_2

This structure features a steroid backbone with specific functional groups that contribute to its biological activity. The presence of a hydroxyl group at the 17th carbon position is crucial for its interaction with steroid receptors.

  • Aromatase Inhibition :
    • Androsta-4,6-dien-3-one acts as a potent aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. Inhibition of this enzyme can be beneficial in conditions such as hormone-dependent cancers (e.g., breast cancer) where estrogen plays a crucial role in tumor growth .
    • Studies have shown that certain derivatives of androsta-4,6-dien-3-one exhibit high levels of aromatase inhibitory activity, with some compounds demonstrating up to 92.9% inhibition in vitro .
  • Androgenic Activity :
    • The compound also exhibits androgenic properties, which can influence muscle growth and fat distribution. This has led to its use in some sports supplements and its detection in doping tests .

Table 1: Summary of Biological Activities

Activity Description Reference
Aromatase InhibitionHigh potency with up to 92.9% inhibition observed in vitro
Androgen Receptor AgonismExhibits androgenic effects influencing muscle mass and fat distribution
MetabolismPrimarily excreted unchanged or as metabolites; detected in doping controls

Case Studies and Clinical Findings

  • Doping Control Cases :
    • In a study involving sports doping control, metabolites of androsta-4,6-dien-3-one were detected in urine samples from athletes. This highlights its potential misuse for performance enhancement due to its anabolic properties .
  • Cancer Treatment Research :
    • Research indicates that compounds similar to androsta-4,6-dien-3-one have been investigated for their efficacy in treating hormone-dependent cancers. The inhibition of estrogen synthesis can slow down the progression of tumors that rely on estrogen for growth .
  • Metabolic Pathways :
    • The metabolism of androsta-4,6-dien-3-one involves conversion to various metabolites through enzymatic pathways, which can affect its overall bioactivity and therapeutic efficacy .

Q & A

Q. What strategies optimize storage conditions to prevent degradation?

  • Store lyophilized samples at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the Δ⁴,⁶-diene system. Sigma-Aldrich data sheets recommend humidity-controlled environments (<10% RH) to avoid hydrolysis of esterified derivatives .

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